molecular formula C14H13N3O2S2 B2945711 2-[(3-Methoxyphenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone CAS No. 866136-62-1

2-[(3-Methoxyphenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone

Cat. No. B2945711
CAS RN: 866136-62-1
M. Wt: 319.4
InChI Key: BVXNGNQEJWPDSH-UHFFFAOYSA-N
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Description

The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Synthesis Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity .


Molecular Structure Analysis

They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .


Chemical Reactions Analysis

1,3,4-Thiadiazole has shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents .

Scientific Research Applications

Synthesis and Antimicrobial Activity A study by Selvam Chitra et al. (2011) discusses the synthesis of 3-heteroarylthioquinoline derivatives, which, like the compound , incorporate sulfur and nitrogen heterocycles. These compounds were evaluated for their in vitro activity against Mycobacterium tuberculosis, showing some derivatives with significant antimicrobial activity. This research underscores the potential of such compounds in developing new antimicrobial agents (Selvam Chitra et al., 2011).

Anticancer Activity The exploration of novel derivatives for anticancer applications is represented by the work of I. Tumosienė et al. (2020), who synthesized derivatives with varying moieties and tested their antioxidant and anticancer activities. Their findings reveal that specific structural modifications can significantly enhance a compound's bioactivity, suggesting that the structural complexity of the compound could be tailored for anticancer applications (I. Tumosienė et al., 2020).

Catalyst-Free Synthesis Research by R. Moreno-Fuquen et al. (2019) focuses on the efficient synthesis of complex heterocyclic compounds under catalyst- and solvent-free conditions, using microwave-assisted techniques. This approach highlights the evolving methodologies in synthetic chemistry that can potentially be applied to synthesize complex molecules like 2-[(3-Methoxyphenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone more efficiently (R. Moreno-Fuquen et al., 2019).

Optical and Thermal Properties C. Shruthi et al. (2019) conducted a study on a novel heterocyclic compound, focusing on its synthesis, optical, and thermal properties. Through characterizations such as single crystal XRD, UV-visible, and thermal analysis, they provide insights into the potential of such compounds in materials science, possibly applicable to the compound for developing new materials with specific optical and thermal properties (C. Shruthi et al., 2019).

Mechanism of Action

The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds .

Safety and Hazards

As for safety and hazards, it’s important to note that while some thiadiazole derivatives have been found to have beneficial pharmacological effects, others may have toxic effects. Therefore, it’s crucial to conduct thorough safety and toxicity studies for each specific compound .

properties

IUPAC Name

2-(3-methoxyphenyl)sulfanyl-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S2/c1-9-13(21-14-15-8-16-17(9)14)12(18)7-20-11-5-3-4-10(6-11)19-2/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXNGNQEJWPDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(=O)CSC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Methoxyphenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone

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